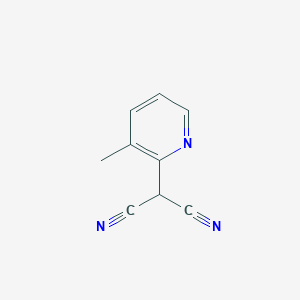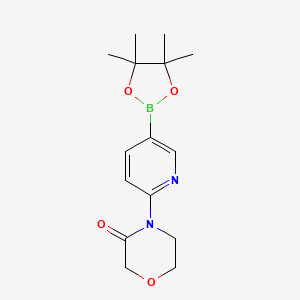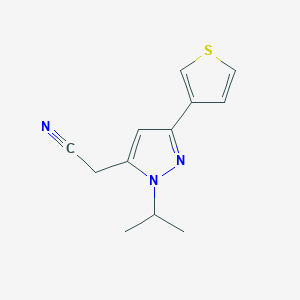
2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an isopropyl group and a thiophene ring, along with an acetonitrile group. The combination of these functional groups imparts distinct chemical properties that make it valuable in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the isopropyl and thiophene substituents. The final step involves the addition of the acetonitrile group under controlled conditions. Specific reagents and catalysts, such as silver sulfate and concentrated sulfuric acid, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the pyrazole or thiophene rings.
科学的研究の応用
2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
作用機序
The mechanism by which 2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in both research and therapeutic contexts.
類似化合物との比較
Similar Compounds
2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a formyl group instead of an isopropyl group.
2-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile: Features a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The isopropyl group provides steric hindrance, potentially affecting the compound’s reactivity and binding affinity, while the thiophene ring contributes to its electronic properties.
特性
分子式 |
C12H13N3S |
|---|---|
分子量 |
231.32 g/mol |
IUPAC名 |
2-(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)15-11(3-5-13)7-12(14-15)10-4-6-16-8-10/h4,6-9H,3H2,1-2H3 |
InChIキー |
MPPZFVPXWDBFTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


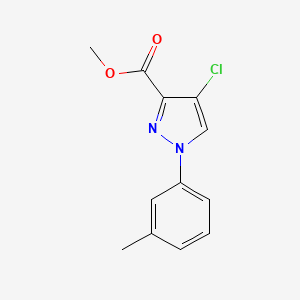
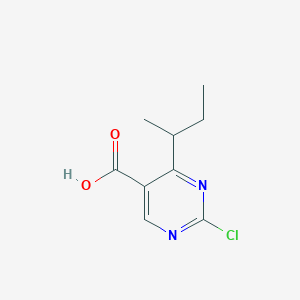
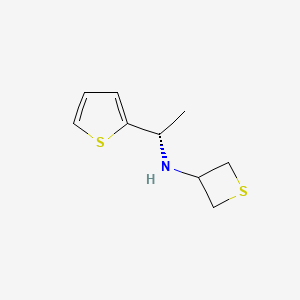
![2-Amino-2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12947494.png)

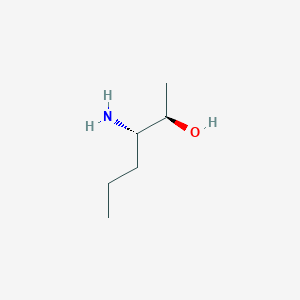
![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)

![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)

